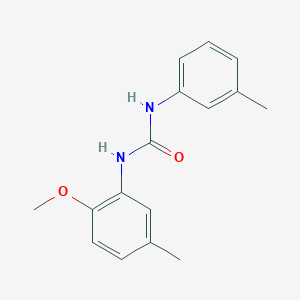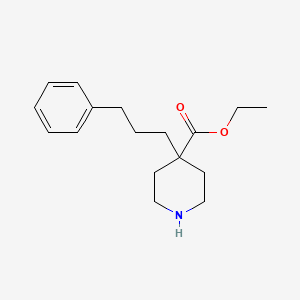![molecular formula C18H17N3O7 B5283797 2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate](/img/structure/B5283797.png)
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate is a complex organic compound that features a furan ring, a nitrophenyl group, and an enoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with ethyl acetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different ester or amide linkages.
Applications De Recherche Scientifique
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate involves its interaction with specific molecular targets. The furan ring and nitrophenyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]propanoic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Another furan derivative with different substituents.
Uniqueness
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate is unique due to the presence of both a nitrophenyl group and an acetate ester, which confer distinct chemical properties and potential biological activities.
Propriétés
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c1-12(22)27-9-7-19-17(23)15(20-18(24)16-6-3-8-28-16)11-13-4-2-5-14(10-13)21(25)26/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMBJRDTPMQXLF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid](/img/structure/B5283714.png)
![6-methoxy-9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5283717.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5283730.png)
![methyl 5-ethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5283738.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5283746.png)

![N-[2-(4-morpholinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5283753.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5283768.png)
![[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B5283775.png)
![1-ACETYL-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5283782.png)
![ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5283785.png)
![(5E)-5-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5283794.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5283799.png)
